molecular formula C15H13N3OS B8683970 2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)- CAS No. 97422-28-1

2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)-

Cat. No.: B8683970
CAS No.: 97422-28-1
M. Wt: 283.4 g/mol
InChI Key: NUYXENDTGLIWDX-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)- is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

97422-28-1

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-19-12-6-4-10(5-7-12)13-14(20-15(16)18-13)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18)

InChI Key

NUYXENDTGLIWDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 40 ml of acetonitrile was dissolved 516 mg of thiourea. In the solution was suspended 2.5 g of 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)-ethanone hydrobromide. To the suspension was added dropwise slowly 0.95 ml of triethylamine while stirring. The mixture was stirred for 3 hours at a refluxing temperature, which was then left standing for cooling. Precipitating crystals were collected by filtration. The crystals were washed with an aqueous solution of saturated hydrogen carbonate, water, ethanol and ethylether in that order, followed by drying. The crystals were recrystallised from tetrahydrofuran to yield 1.5 g (90%) of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol, m.p. 265°-266° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
516 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of thiourea (0.52 g) in acetonitrile (40 mL) was added 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide (2.5 g) and triethylamine (0.95 mL) was slowly added dropwise with stirring. After completion of dropwise addition, the mixture was stirred at a refluxing temperature for 3 h, and after allowing to cool, the precipitated crystals were collected by filtration. The crystals were washed successively with saturated sodium hydrogencarbonate solution, water, ethanol and ethyl ether and dried. The obtained crude crystals were recrystallized from tetrahydrofuran to give the title compound (1.5 g, yield 90%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
90%

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